

# Application Note and Protocol for the Extraction of Ethylenethiourea from Food Matrices

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## Compound of Interest

Compound Name: Ethylenethiourea

Cat. No.: B1671646

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## Introduction

**Ethylenethiourea** (ETU) is a breakdown product and metabolite of ethylene bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] Due to its potential carcinogenic and teratogenic effects, monitoring ETU residues in food is crucial for consumer safety.[3][4] This document provides a detailed protocol for the extraction of ETU from various food matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are based on established and validated procedures to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and food safety.

## Principle

The extraction of ETU from complex food matrices involves separating the analyte from interfering components such as fats, pigments, and sugars. The choice of extraction method depends on the food matrix and the desired level of sensitivity. This protocol details two primary methods: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure and a methanol-based extraction with solid-phase extraction (SPE) cleanup. Both methods are designed to provide good recovery and minimize matrix effects for accurate quantification.

## I. Modified QuEChERS Protocol for ETU Extraction

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food.[5][6] A modified version is often employed for polar compounds like ETU, which involves an

alkaline acetonitrile extraction to improve recovery.<sup>[7]</sup><sup>[8]</sup>

## Experimental Protocol

- Sample Homogenization:
  - Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
  - For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total volume of approximately 10 mL.
- Extraction:
  - Add 10 mL of alkaline acetonitrile (containing 1% ammonium hydroxide) to the centrifuge tube.<sup>[7]</sup>
  - If required for quality control, add an appropriate internal standard.
  - Cap the tube and vortex vigorously for 1 minute.
- Salting-Out Liquid-Liquid Partitioning:
  - Add 4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1 g of sodium chloride ( $\text{NaCl}$ ) to the tube.<sup>[8]</sup>
  - Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  - Centrifuge the tube at  $\geq 3000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
  - Add 150 mg of anhydrous  $\text{MgSO}_4$  and 25 mg of Primary Secondary Amine (PSA) sorbent.  
<sup>[8]</sup> For samples with high pigment content, 50 mg of graphitized carbon black (GCB) may also be added, though this can affect the recovery of planar pesticides.
  - Vortex for 30 seconds.

- Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
- Final Extract Preparation:
  - Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
  - The extract is now ready for LC-MS/MS analysis.

## Experimental Workflow



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Caption: Workflow for Modified QuEChERS Extraction of ETU.

## II. Methanol-Based Extraction with SPE Cleanup Protocol

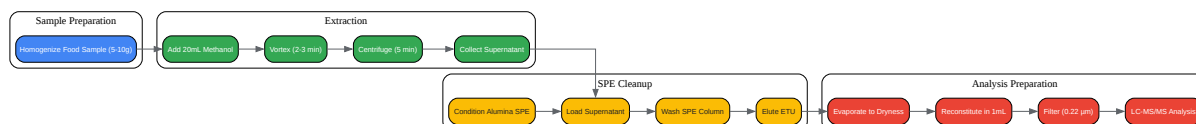
This method is an alternative to QuEChERS and is particularly useful for certain food matrices. It involves extraction with methanol followed by a cleanup step using a solid-phase extraction cartridge.[3][9]

### Experimental Protocol

- Sample Homogenization:
  - Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.
- Extraction:
  - Add 20 mL of methanol to the tube.
  - Homogenize or vortex for 2-3 minutes.

- Centrifuge at  $\geq 3000$  rpm for 5 minutes.
- Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition an alumina SPE column with methanol.[\[3\]](#)[\[9\]](#)
  - Load the collected supernatant onto the SPE column.
  - Wash the column with a small volume of a suitable solvent (e.g., methanol/water mixture) to remove interferences.
  - Elute the ETU from the column with an appropriate elution solvent (e.g., a mixture of methanol and acetonitrile).[\[3\]](#)
- Final Extract Preparation:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS) to a final volume of 1 mL.
  - Filter the reconstituted solution through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
  - The extract is now ready for LC-MS/MS analysis.

## Experimental Workflow



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Caption: Workflow for Methanol-Based SPE Extraction of ETU.

## Data Presentation

The performance of ETU extraction methods is evaluated based on recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize quantitative data from various studies.

**Table 1: Performance of Modified QuEChERS Method for ETU Extraction**

Food Matrix	Spiking Level (mg/kg)	Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Potato	0.005 - 0.05	90.6 - 103.5	< 7	0.005	[7]
Cucumber	0.005 - 0.05	90.6 - 103.5	< 7	0.005	[7]
Various Foods	0.01, 0.05, 0.1	71 - 121	< 25	0.005	[3][9]

**Table 2: Performance of Methanol-Based Extraction with SPE Cleanup**

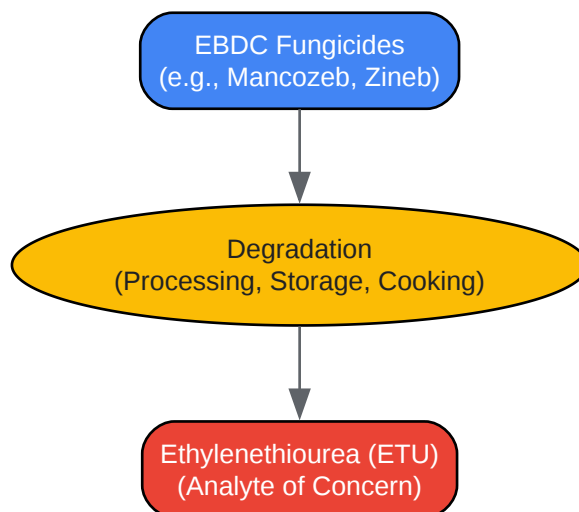
Food Matrix	Spiking Level (ng/g)	Recovery (%)	RSD (%)	LOQ (ng/g)	Reference
Various Foods	10, 50, 100	71 - 121	< 25	5	<a href="#">[3]</a> <a href="#">[9]</a>
Tomatoes	0.01 - 0.5 mg/kg	> 70	< 10	0.01 mg/kg	<a href="#">[10]</a>
Tomato Juice	0.01 - 0.1 mg/kg	> 70	< 10	0.01 mg/kg	<a href="#">[10]</a>
Tomato Paste	0.05 - 0.25 mg/kg	> 70	< 10	0.05 mg/kg	<a href="#">[10]</a>

**Table 3: Performance of Other Extraction Methods**

Extraction Method	Food Matrix	Spiking Level (mg/kg)	Recovery (%)	LOQ (mg/kg)	Reference
Dichloromethane Extraction	Infant Foods, Potato Chips, Tinned Potatoes	0.01	95	-	<a href="#">[11]</a>
Dichloromethane Extraction	Pizza, Yoghurt	0.02 - 0.1	97	-	<a href="#">[11]</a>
Solid-Liquid Extraction with Acetonitrile	Strawberries	-	71 - 94	0.007	<a href="#">[12]</a>
Solid-Liquid Extraction with Acetonitrile	Apples	-	71 - 94	0.011	<a href="#">[12]</a>

## Logical Relationship: Formation of ETU from EBDC Fungicides

The presence of ETU in food is primarily due to the degradation of EBDC fungicides during processing, storage, and cooking. Understanding this relationship is important for risk assessment.



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Caption: Formation of ETU from EBDC Fungicides.

## Conclusion

The selection of an appropriate extraction protocol is critical for the accurate and reliable determination of **ethylenethiourea** in food matrices. The modified QuEChERS and methanol-based SPE cleanup methods presented here are robust and have been validated across a range of food types. The choice between these methods will depend on the specific food matrix, available laboratory equipment, and the required sensitivity of the analysis. For subsequent quantification, LC-MS/MS is the preferred analytical technique due to its high selectivity and sensitivity.[4][7][9][13] Researchers should validate the chosen method in their laboratory for the specific food matrices of interest to ensure data quality and regulatory compliance.

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